4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methoxyphenethyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl group connected via an oxy-methyl bridge to the benzamide core. The N-substituent is a 4-methoxyphenethyl moiety. Its structural uniqueness lies in the combination of a rigid dihydrobenzofuran ring (with dimethyl groups enhancing steric stability) and the flexible 4-methoxyphenethyl chain, which may influence pharmacokinetic properties such as lipophilicity and target binding .
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-27(2)17-22-5-4-6-24(25(22)32-27)31-18-20-7-11-21(12-8-20)26(29)28-16-15-19-9-13-23(30-3)14-10-19/h4-14H,15-18H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIWCQDNUGBMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methoxyphenethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 341.4 g/mol. Its structure includes a benzofuran moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide |
| InChI | InChI=1S/C20H23NO4/c1-20(2)11-15-5-4-6-17(19(15)25-20)24-13-18(22)21-12-14-7-9-16(23-3)10-8-14/h4-10H,11-13H2,1-3H3,(H,21,22) |
| InChI Key | DASOWBVXTZBFOT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to influence cellular pathways by modulating enzyme activity and receptor interactions. Specific studies have indicated that compounds with similar structures can act as inhibitors of tubulin polymerization, which is crucial for cell division and cancer progression .
Anticancer Activity
Research has demonstrated that benzofuran derivatives exhibit significant anticancer properties. A related study evaluated a series of dihydrobenzofuran lignans for their anticancer activity against a panel of 60 human tumor cell lines. Compounds structurally similar to the target compound showed promising results, particularly against leukemia and breast cancer cell lines . The average GI(50) value for some derivatives was found to be less than 10 nM, indicating potent growth inhibition.
Neuropathic Pain Relief
Another area of interest is the compound's potential as a treatment for neuropathic pain. A study on related compounds revealed that they could reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a selective action on pain pathways .
Receptor Interaction
The compound may also interact with cannabinoid receptors, specifically CB2 receptors, which are implicated in pain modulation and inflammation. Agonists targeting CB2 receptors have shown efficacy in preclinical models for inflammatory and neuropathic pain . The design and synthesis of compounds with similar structures have been reported to improve drug-like properties while maintaining selectivity for CB2 over CB1 receptors .
Case Studies
- Antitumor Efficacy : A series of dihydrobenzofuran derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One particular derivative exhibited a GI(50) value of 0.3 µM against breast cancer cells, demonstrating significant antitumor potential .
- Pain Management : In a study involving spinal nerve ligation models in rats, compounds structurally related to the target compound effectively reversed neuropathic pain symptoms without impairing motor function .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations:
- Benzofuran Modifications : The 2,2-dimethyl substitution (common in all analogs) stabilizes the dihydrobenzofuran ring, reducing metabolic degradation. A 7-methoxy variant (e.g., in ) showed insecticidal activity, suggesting substituent position impacts bioactivity .
- N-Substituent Diversity: 4-Methoxyphenethyl (target compound): The methoxy group may enhance solubility, while the phenethyl chain could improve membrane permeability. Sulfamoyl/Acetyl Groups (): Introduce hydrogen-bonding capacity, possibly enhancing target affinity .
Crystallographic Insights
- The crystal structure of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amine () revealed a monoclinic system with C2/c space group, highlighting planar benzofuran-thiazole interactions that may stabilize bioactive conformations . Similar analysis of the target compound could elucidate its binding mode.
Q & A
Q. What are the optimal synthetic strategies for this compound, and what critical reaction parameters influence yield and purity?
Synthesis involves multi-step reactions, including coupling the dihydrobenzofuran moiety to the benzamide core. Key steps include:
- Amide bond formation : Use potassium carbonate in acetonitrile to activate carboxyl groups, as demonstrated in similar benzamide syntheses .
- Dihydrobenzofuran introduction : Employ nucleophilic substitution with reagents like pivaloyl chloride or trichloroisocyanuric acid (TCICA) under anhydrous conditions .
- Hydrogenation : Catalytic Pd/C in methanol reduces intermediates effectively, though reaction temperature (reflux in DMF) must be controlled to minimize byproducts .
- Critical parameters : Stoichiometric optimization and hazard analysis (e.g., handling O-benzyl hydroxylamine hydrochloride) are essential for reproducibility .
Q. Which analytical techniques confirm structural integrity, and how should researchers interpret spectral data?
- NMR spectroscopy : The methoxyphenethyl group’s aromatic protons appear as doublets (δ 6.8–7.2 ppm), while dihydrobenzofuran’s methyl groups show singlets near δ 1.5 ppm .
- ESI-MS : Exact mass matching within ±2 ppm confirms molecular ion identity .
- X-ray crystallography : Resolves stereochemical ambiguities; hydrogen bonding (e.g., N-H···O interactions) validates amide connectivity .
- Thermal analysis : Differential scanning calorimetry (DSC) assesses crystallinity, referencing NIST-standardized melting points .
Advanced Research Questions
Q. How can researchers investigate its potential as a histone deacetylase (HDAC) inhibitor and address assay variability?
- Enzyme assays : Use recombinant HDAC isoforms (e.g., HDAC1) with fluorogenic substrates (Boc-Lys(Ac)-AMC). IC50 values (0.1–100 μM range) should be validated against pan-inhibitors like trichostatin A .
- Standardization : Control enzyme sources (purified vs. lysates) and buffer conditions (pH 7.4, 150 mM NaCl) to reduce variability.
- Orthogonal validation : Western blotting for acetylated histone H3 confirms cellular activity .
- Computational docking : AutoDock Vina with HDAC crystal structures (PDB: 4LX6) rationalizes structure-activity relationships .
Q. How can discrepancies in antibacterial efficacy (gram-positive vs. gram-negative) be resolved?
- Standardized MIC assays : Follow CLSI guidelines using reference strains (e.g., S. aureus ATCC 29213).
- Membrane permeability : For gram-negatives, combine with outer membrane disruptors (e.g., polymyxin B nonapeptide) .
- Mechanistic studies : RNA-seq of treated bacteria identifies target engagement (e.g., acps-pptase downregulation) and resistance mechanisms .
Q. What computational tools predict pharmacokinetic profiles, including metabolic stability?
- QSAR models : SwissADME estimates logP (target 2–5) and polar surface area (<90 Ų for blood-brain barrier penetration) .
- Molecular dynamics : GROMACS simulations assess dihydrobenzofuran’s hydrophobicity and diffusion rates .
- CYP450 metabolism : Docking into CYP3A4 identifies metabolic hotspots; validate with in vitro microsomal assays .
Q. Which structural modifications enhance selectivity in SAR studies?
- Dihydrobenzofuran modifications : Replace 2,2-dimethyl with cyclopropane to reduce steric hindrance for HDAC binding .
- Benzamide chain substitutions : Introduce polar groups (e.g., -OH, -NH2) to modulate solubility and receptor interactions .
- Parallel synthesis : Use 96-well plates with HPLC-purified analogs for rapid SAR evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
